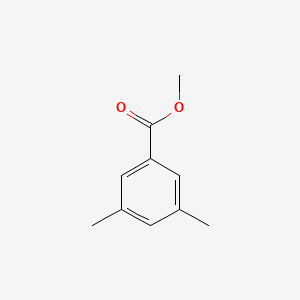

Methyl 3,5-dimethylbenzoate

Übersicht

Beschreibung

Methyl 3,5-dimethylbenzoate is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands . It is also reported as a precursor of methyl-3,5-divinylbenzoate .

Synthesis Analysis

Methyl 3,5-dimethylbenzoate can be synthesized from 3,5-dimethyl benzoic acid. A solution of 3,5-dimethyl benzoic acid in methanol is treated with sulfuric acid and heated to reflux. After cooling, the solution is concentrated and poured into crushed ice. The mixture is then extracted with diethyl ether. The organic phase is extracted with saturated aqueous sodium carbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized from hexanes to yield the product .Molecular Structure Analysis

The molecular formula of Methyl 3,5-dimethylbenzoate is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .Chemical Reactions Analysis

Methyl 3,5-dimethylbenzoate has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols . It may also be used in the total synthesis of (±)-indoxamycin B .Physical And Chemical Properties Analysis

Methyl 3,5-dimethylbenzoate is a solid substance with a melting point of 31-33 °C and a boiling point of 239-240 °C . It has a density of 1.027 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Methyl 3,5-dimethylbenzoate has been used in the preparation of compounds related to highly active 4-pyridinemethanols . These compounds were evaluated for their potential in treating malaria, a disease caused by parasites that are transmitted to people through the bites of infected mosquitoes .

Synthesis of Indoxamycin B

This compound may be utilized in the total synthesis of (±)-indoxamycin B , which is a natural product with potential biological activity .

Ligand for Europium Compounds

It has been selected as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands. Europium compounds have significant applications in areas such as luminescence and as catalysts .

Precursor for Methyl-3,5-divinylbenzoate

Methyl 3,5-dimethylbenzoate is reported as a precursor of methyl-3,5-divinylbenzoate . This indicates its role in further chemical transformations and syntheses, leading to new materials or chemicals with various applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVXENGLERTHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179774 | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25081-39-4 | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

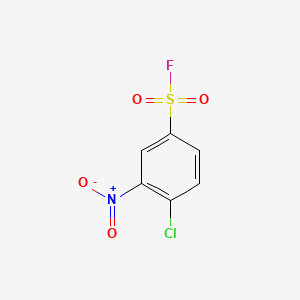

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of Methyl 3,5-dimethylbenzoate differ from similar compounds and what implications does this have on its properties?

A1: Methyl 3,5-dimethylbenzoate forms distinct crystal structures compared to related compounds like 3,5-bis(bromomethyl)phenyl acetate. While Methyl 3,5-dimethylbenzoate molecules arrange themselves in strands connected by C—H⋯O=C bonds [], the presence of bromine atoms in 3,5-bis(bromomethyl)phenyl acetate leads to the formation of molecular dimers and two-dimensional aggregates stabilized by Br⋯Br interactions []. This difference in crystal packing arising from the substituents likely influences their melting points, solubility, and potential applications.

Q2: Can Methyl 3,5-dimethylbenzoate be differentiated from similar compounds using optical sensing techniques?

A2: Yes, research suggests that it's possible to differentiate Methyl 3,5-dimethylbenzoate from structurally similar compounds like Methyl salicylate using Molecularly Imprinted Polymers (MIPs) doped with Europium ions (Eu3+) []. These MIPs exhibit differential fluorescence when exposed to target molecules. When excited with a UV laser, the MIP designed for Methyl salicylate showed significantly stronger fluorescence in the presence of Methyl salicylate compared to Methyl 3,5-dimethylbenzoate []. This difference in fluorescence intensity allows for the discrimination of these compounds without complex spectral analysis, offering a potential avenue for selective chemical sensing applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)